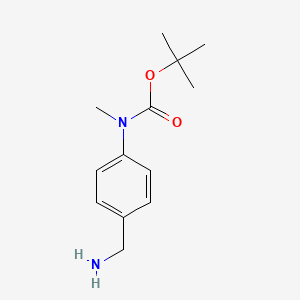
rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis is a chiral compound with a cyclobutane ring substituted with a tert-butyl group and a hydroxyl group The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (1s,3s) and (1r,3r)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-disubstituted cyclobutane derivative, under specific reaction conditions. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Substituted cyclobutane derivatives
Scientific Research Applications
rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-(1s,3s)-3-aminocyclobutylmethanethiol hydrochloride, cis
- rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis
- rac-(1s,3s)-3-(pyrimidin-2-yl)cyclobutan-1-amine dihydrochloride, cis
Uniqueness
rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis is unique due to its specific substitution pattern and the presence of both a tert-butyl group and a hydroxyl group on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
20588-76-5 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



